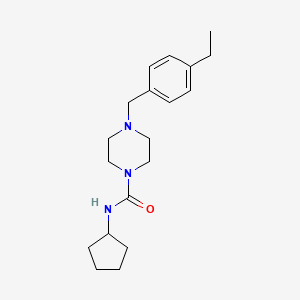
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has shown promising results in scientific research, particularly in the field of neuroscience. CPP-115 is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Mecanismo De Acción
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.
Biochemical and physiological effects:
The increased levels of GABA in the brain due to this compound administration have been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and reduced synaptic transmission. This compound has also been shown to increase the expression of GABA receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also stable and has a long half-life, which allows for prolonged exposure to the compound. However, this compound has limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and there are several potential future directions for research on this compound. These include further investigation of its therapeutic potential in neurological disorders, as well as its effects on other neurotransmitter systems. Additionally, the development of more soluble analogs of this compound could improve its usefulness in lab experiments and potential clinical applications.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of GABA transaminase, leading to increased GABAergic neurotransmission. This compound has several advantages for lab experiments, but also has limitations due to its limited solubility. Future research on this compound could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to enhance GABAergic neurotransmission, which is a major inhibitory pathway in the brain. This makes this compound a promising drug candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19(23)20-18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPJHAVNRFMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)


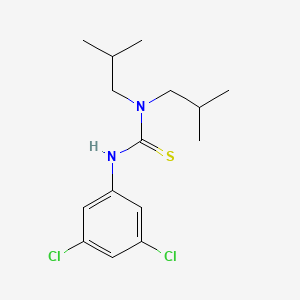
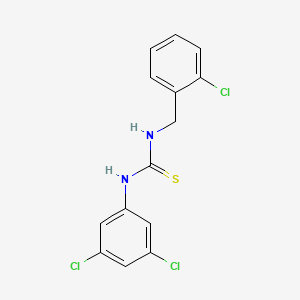

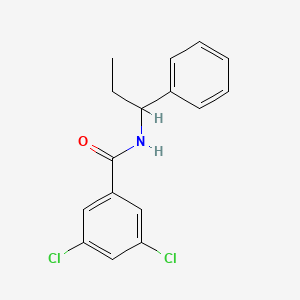
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
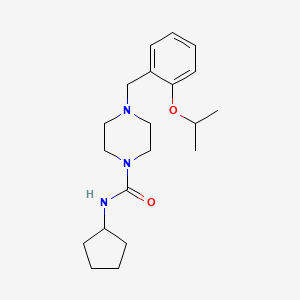
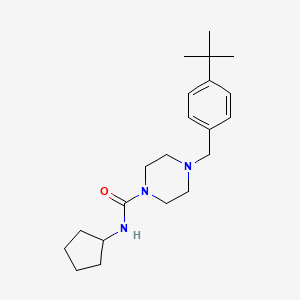
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
